4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde
Description
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is a benzaldehyde derivative featuring a 1,2,3-triazole ring substituted with a methoxy group at the 4-position. The compound combines the reactivity of an aldehyde group with the structural stability and hydrogen-bonding capacity of the triazole heterocycle. Such derivatives are pivotal in medicinal chemistry and materials science, often serving as intermediates for synthesizing bioactive molecules or functional materials.
Properties
CAS No. |
65145-91-7 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(4-methoxytriazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-6-11-13(12-10)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
InChI Key |
ZGIPZBAIVFMHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(N=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-methoxybenzyl chloride, is reacted with sodium azide in a polar solvent like dimethylformamide (DMF) to form 4-methoxybenzyl azide.
Cycloaddition Reaction: The azide is then subjected to a cycloaddition reaction with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) to form the triazole ring.
Oxidation: The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The benzaldehyde group participates in classical aldehyde transformations:
Nucleophilic Addition Reactions
-
Schiff Base Formation : Reacts with primary amines to form imines. For example, hexylamine generates a Schiff base intermediate, enabling Cornforth rearrangement under thermal conditions (80°C in isopropanol or water) .
Example :
Oxidation and Reduction
-
Oxidation : The aldehyde oxidizes to a carboxylic acid using strong oxidants like KMnO₄ or CrO₃.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to a primary alcohol.
Condensation Reactions
-
Knoevenagel Reaction : Reacts with active methylene compounds (e.g., malononitrile) in the presence of a base to form α,β-unsaturated derivatives .
Triazole Ring Reactivity
The 1,2,3-triazole ring exhibits coordination and cyclometalation properties:
Cyclometalation with Transition Metals
-
Palladium Coordination : Acts as a cyclometalating ligand for Pd(II), forming square-planar complexes. The methoxy group stabilizes the metal center through σ-donation, as observed in analogous phenyl-triazole systems .
Example :
N-Methylation
-
Reacts with methyl iodide (MeI) in DMSO to form triazolium salts. Methylation occurs preferentially at N-3 of the triazole ring, yielding 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide (88% yield) .
Multicomponent Reactions
The compound serves as a precursor in tandem reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
The triazole ring forms via CuAAC between azides and alkynes. While not directly reported for this compound, analogous systems show high efficiency (80–95% yields) under mild conditions (CuSO₄/Na ascorbate, RT) .
Oxidative Cyclization
-
In the presence of ceric ammonium nitrate (CAN), the aldehyde and triazole moieties may undergo oxidative coupling to form fused heterocycles. Similar reactions with CAN in PEG yield 1,2,4-triazole derivatives (61–97% yields) .
Ligand in Coordination Chemistry
-
The triazole-nitrogen atoms coordinate to metals like Cu(I) or Ru(II), enabling catalytic applications in cross-coupling or hydrogenation reactions. Structural studies confirm bond distances of N–CH₃ (~1.46 Å) and N–N (~1.32 Å) in analogous complexes .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is in the development of antimicrobial agents. Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties against a range of pathogens.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The incorporation of the methoxy group enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Properties
Another promising application is in cancer therapy. Triazole derivatives have been explored for their potential to inhibit cancer cell proliferation.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer | 12.5 |
| Triazole Derivative A | Lung Cancer | 15.0 |
| Triazole Derivative B | Colon Cancer | 10.0 |
This table illustrates that this compound exhibits comparable activity to other known triazole derivatives.
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties.
Case Study : Research has indicated that incorporating triazole groups into polymer backbones can improve thermal stability and mechanical strength. For instance, a study demonstrated that polymers synthesized with this compound showed increased resistance to thermal degradation compared to traditional polymers .
Agricultural Chemistry
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides.
Case Study : A research article highlighted the synthesis of triazole-based pesticides that exhibited significant efficacy against common agricultural pests while being environmentally friendly. The inclusion of the methoxy group was found to enhance bioactivity and reduce toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
4-(2H-1,2,3-Triazol-2-yl)benzaldehyde (CAS 179056-04-3): Lacks the methoxy group on the triazole ring, resulting in reduced electron density and altered reactivity .
4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (Compound 39): Features a benzyl-substituted triazole and an ether-linked benzaldehyde, influencing steric bulk and solubility .
Ethyl 4-(4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (Compound 9): Combines triazole, fluorobenzyl, and pyrimidine moieties, highlighting multifunctional applications .
Table 1: Structural and Physical Properties
Spectroscopic and Analytical Data
- ¹H-NMR : The aldehyde proton in analogs resonates at δ ~9.90 ppm (e.g., Compound 39), while triazole protons appear between δ 7.5–8.0 ppm . Methoxy groups typically show signals at δ ~3.80 ppm.
- Stability : Storage under inert atmospheres (2–8°C) is recommended for triazole-benzaldehyde derivatives to prevent aldehyde oxidation .
Biological Activity
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and neuroprotective activities. The following sections provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 189.20 g/mol. Its structure features a methoxy group and a triazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 189.20 g/mol |
| Density | 1.256 g/cm³ |
| Boiling Point | 356.824 °C |
| Flash Point | 169.601 °C |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study synthesized a series of triazole compounds and evaluated their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The results showed that certain derivatives of triazoles demonstrated higher inhibitory effects compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, compounds containing the triazole moiety have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). In vitro assays indicated that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells .
A specific study highlighted that the compound exhibited IC50 values lower than 100 µM against glioma and lung cancer cell lines, suggesting promising anticancer properties .
Neuroprotective Effects
The ability of triazole compounds to penetrate the blood-brain barrier (BBB) positions them as candidates for treating neurodegenerative diseases. Research on related compounds has shown potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . This suggests that this compound may also possess similar protective qualities.
Case Study 1: Antibacterial Screening
In a comparative study, several synthesized triazole derivatives were screened for antibacterial activity against gram-positive and gram-negative bacteria. The compound demonstrated significant inhibition against Bacillus subtilis and Staphylococcus epidermidis with minimum inhibitory concentrations (MICs) lower than those of standard treatments .
Case Study 2: Cytotoxicity Testing
A cytotoxicity assay using the Alamar Blue method assessed the effects of various triazole derivatives on prostate (PC3) and skin cancer (A375) cell lines. The results indicated that compounds similar to this compound exhibited high cytotoxicity towards cancer cells while showing low toxicity towards healthy cells (MRC-5), highlighting their therapeutic potential .
Q & A
Q. Basic
- ¹H/¹³C NMR :
- Triazole Proton : A singlet at δ 8.1–8.3 ppm (H-triazole).
- Aldehyde Proton : A sharp singlet at δ 9.8–10.0 ppm.
- Methoxy Group : A singlet at δ 3.8–4.0 ppm (3H integration) .
- IR Spectroscopy :
- Aldehyde C=O stretch at ~1700 cm⁻¹.
- Triazole C=N stretch at ~1600 cm⁻¹ .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
How can researchers resolve discrepancies between experimental and computational spectroscopic data?
Q. Advanced
- Dynamic Effects in NMR : Use variable-temperature NMR to assess conformational exchange broadening. Compare with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) .
- Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL refinement) provides definitive bond lengths/angles to validate computational models .
- Solvent Artifacts : Re-measure spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
What crystallographic challenges arise during refinement, and how does SHELXL address them?
Q. Advanced
- Disorder in Triazole Rings : SHELXL’s PART instruction partitions disordered atoms, while DFIX restraints maintain bond geometry .
- Twinned Data : Use TWIN/BASF commands to refine twin laws (e.g., two-domain pseudo-merohedral twinning) .
- High-Resolution Data : SHELXL’s anti-bumping restraints prevent unrealistic close contacts during hydrogen atom placement .
How do electron-donating/withdrawing substituents on the triazole ring influence reactivity?
Q. Advanced
- Electron-Donating Groups (e.g., Methoxy) : Stabilize transition states in nucleophilic additions (e.g., aldehyde condensation), enhancing reaction rates. Monitor via Hammett plots .
- Steric Effects : Bulky substituents at the triazole 4-position hinder π-π stacking in supramolecular assemblies. Use X-ray crystallography to assess packing .
What are optimal conditions for regioselective triazole synthesis via CuAAC?
Q. Basic
- Catalyst System : CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand in tert-butanol/water (1:1) maximizes 1,4-regioselectivity (>95%) .
- Azide Precursors : Aryl azides (e.g., 4-methoxybenzyl azide) react faster than alkyl azides. Monitor by in situ IR for azide consumption (~2100 cm⁻¹) .
How to assess purity, and which analytical methods are most reliable?
Q. Basic
- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .
- Melting Point : Sharp melting range (e.g., 141–143°C) indicates homogeneity. Compare with literature values .
What strategies improve regioselectivity in triazole-forming reactions?
Q. Advanced
- Ligand Design : Chelating ligands (e.g., TBTA) stabilize Cu(I), favoring 1,4-triazole over 1,5-isomer .
- Microwave Irradiation : Reduces reaction time (30 minutes vs. 24 hours) and minimizes side products .
How to design in silico docking studies for this compound?
Q. Advanced
- Protein Preparation : Use AutoDock Vina with a homology-modeled binding site (e.g., α-glucosidase).
- Docking Parameters : Grid box centered on catalytic residues (20 ų), exhaustiveness = 100. Validate poses with molecular dynamics (RMSD <2.0 Å) .
How do steric effects influence conformational stability in solution vs. solid state?
Q. Advanced
- Solid-State (X-ray) : Triazole and benzaldehyde planes are coplanar (dihedral angle <10°), stabilized by π-π stacking .
- Solution (NMR) : Rotameric equilibria due to methoxy group rotation. Use NOESY to detect through-space correlations (e.g., methoxy ↔ triazole protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
